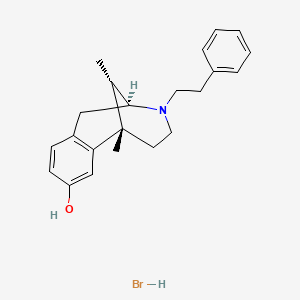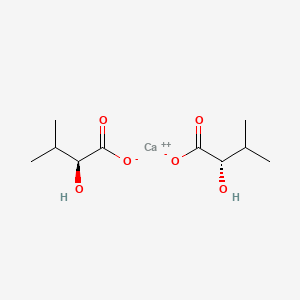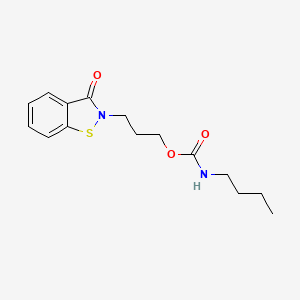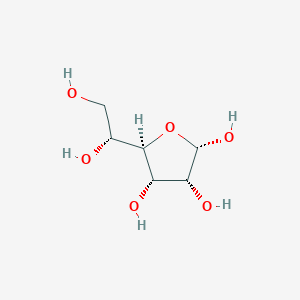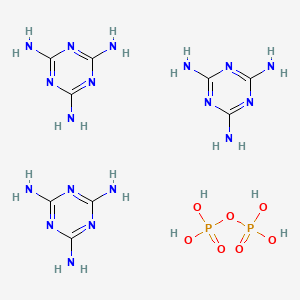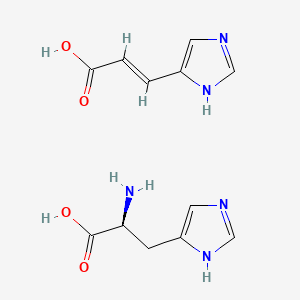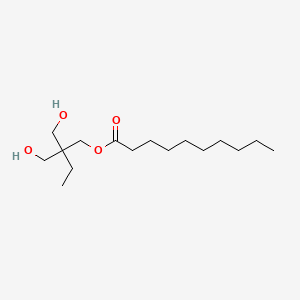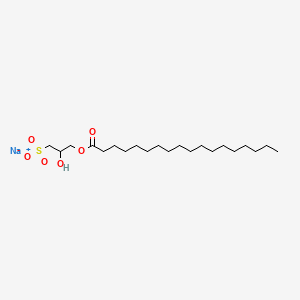
Sodium 2-hydroxy-3-sulphonatopropyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-3-sulphonatopropyl stearate is a chemical compound with the molecular formula C21H41NaO6S and a molecular weight of 444.60141 . It is a surfactant, which means it can reduce the surface tension of liquids, making it useful in various industrial and scientific applications. This compound is known for its excellent emulsifying, dispersing, and wetting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-sulphonatopropyl stearate involves several steps. One common method includes the reaction of stearic acid with epichlorohydrin to form an intermediate, which is then reacted with sodium bisulfite to introduce the sulfonate group . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The process often involves continuous monitoring and adjustments to optimize the reaction conditions and maximize the yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-3-sulphonatopropyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfides.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Sodium 2-hydroxy-3-sulphonatopropyl stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: It is employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the bioavailability of drugs.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-sulphonatopropyl stearate involves its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic stearate chain interacts with non-polar substances. This dual interaction allows the compound to effectively emulsify and disperse various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar emulsifying properties but a shorter hydrophobic chain.
Sodium stearate: A simpler surfactant with only a stearate chain and no sulfonate group.
Sodium lauryl ether sulfate: A surfactant with an ether linkage in the hydrophobic chain, providing different solubility and emulsifying properties.
Uniqueness: Sodium 2-hydroxy-3-sulphonatopropyl stearate is unique due to its combination of a long hydrophobic stearate chain and a hydrophilic sulfonate group. This structure provides excellent emulsifying and dispersing properties, making it more effective in certain applications compared to other surfactants .
Properties
CAS No. |
3694-95-9 |
|---|---|
Molecular Formula |
C21H41NaO6S |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-octadecanoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C21H42O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28(24,25)26;/h20,22H,2-19H2,1H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
WVDWRWXSDUZGLV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


